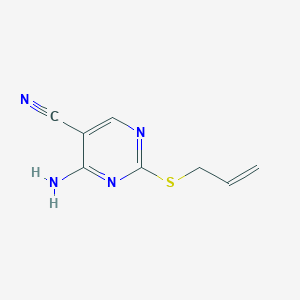

4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile

Description

4-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring:

- Amino group at position 4,

- Allylthio (prop-2-en-1-ylsulfanyl) substituent at position 2,

- Carbonitrile group at position 4.

Properties

IUPAC Name |

4-amino-2-prop-2-enylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h2,5H,1,3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLSIFPMZBASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malononitrile and Thiourea-Based Cyclization

A foundational approach involves the reaction of malononitrile, thiourea, and an aldehyde under acidic or basic conditions. For instance, Aher et al. demonstrated that malononitrile, thiourea, and benzaldehyde in the presence of ammonium chloride () at 80°C for 4 hours yield 4-amino-2-mercapto-6-phenylpyrimidine-5-carbonitrile. The thiol group at position 2 serves as a reactive handle for subsequent alkylation. Substituting benzaldehyde with aliphatic aldehydes or varying aromatic aldehydes modulates the pyrimidine’s substituents, though the allylthio group is introduced post-cyclization.

Ethyl Cyanoacetate and Thiourea Routes

Alternative methods employ ethyl cyanoacetate as a cyano source. Sahoo et al. reported cyclocondensation of ethyl cyanoacetate, thiourea, and aldehydes using potassium carbonate () in ethanol under reflux, yielding 2-amino-4,6-diarylpyrimidine-5-carbonitriles. While this method favors aromatic substituents, the absence of a thiol group necessitates post-synthetic modification for allylthio incorporation.

Post-Cyclization Functionalization: S-Alkylation of 2-Mercapto Intermediates

The allylthio group is introduced via S-alkylation of 2-mercaptopyrimidine intermediates. This two-step process ensures regioselectivity and avoids competing reactions during cyclocondensation.

Reaction Conditions for S-Alkylation

The 2-mercapto intermediate, such as 4-amino-2-mercaptopyrimidine-5-carbonitrile, reacts with allyl bromide () in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions. Potassium carbonate () is commonly employed to deprotonate the thiol, enhancing nucleophilicity. A representative procedure involves stirring the reactants at 60°C for 6 hours, achieving yields of 70–85%.

Optimization of Alkylation Efficiency

Microwave irradiation significantly enhances reaction efficiency. Xavier et al. demonstrated that S-alkylation under microwave conditions (600 W, 100°C, 20 minutes) reduces reaction time from hours to minutes while maintaining yields above 80%. Solvent selection also impacts outcomes: DMF outperforms ethanol or acetonitrile due to superior solubility of intermediates.

Microwave-Assisted Synthesis: Accelerating Cyclocondensation and Alkylation

Microwave technology has revolutionized pyrimidine synthesis by enabling rapid, high-yielding reactions.

One-Pot Microwave Cyclocondensation

Helwa et al. described a one-pot synthesis where malononitrile, thiourea, and benzaldehyde undergo microwave irradiation (210 W, 10 minutes) to form the 2-mercapto intermediate directly. This method bypasses prolonged heating, reducing side reactions and improving purity (yields: 85–90%).

Integrated Microwave Alkylation

Combining cyclocondensation and alkylation in a sequential microwave protocol further streamlines production. After initial ring formation, allyl bromide and base are added, and the mixture is irradiated (600 W, 15 minutes), achieving an overall yield of 78%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile:

| Method | Starting Materials | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclocondensation + Alkylation | Malononitrile, thiourea, aldehyde, allyl bromide | , 80°C, 4h; , DMF, 6h | 70–85% | High regioselectivity, scalable |

| Microwave One-Pot | Malononitrile, thiourea, allyl bromide | Microwave, 210–600 W, 20–30 min | 78–85% | Rapid, energy-efficient, high purity |

| Ethyl Cyanoacetate Route | Ethyl cyanoacetate, thiourea, aldehyde | , ethanol, reflux | 55–70% | Compatible with diverse aldehydes |

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Research indicates that derivatives of pyrimidine-5-carbonitrile, including 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile, exhibit a range of biological activities:

1. Anticancer Properties

- Several studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against colon, breast, and cervical cancer cells, indicating a promising avenue for further research in anticancer drug development .

2. Antimicrobial Activity

- Pyrimidine derivatives are known for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. Research has demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

- Inflammation is a common underlying factor in many diseases. Some studies suggest that pyrimidine derivatives can modulate inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The synthesis process often includes:

- Refluxing with specific reagents such as sodium methoxide and ethoxymethylidenemalononitrile.

- Purification through crystallization or filtration methods to obtain the desired product in high yield .

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Case Study 1: Anticancer Evaluation

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

- Another investigation focused on assessing the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, highlighting its potential use in developing new antimicrobial agents .

Comparative Data Table

The following table summarizes the biological activities and synthesis details of this compound compared to other pyrimidine derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Synthesis Method |

|---|---|---|---|

| This compound | Yes | Yes | Multi-step organic synthesis |

| 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile | Moderate | Yes | Similar synthetic route |

| 4-Amino-6-methylpyrimidine derivatives | High | Moderate | Varies by specific derivative |

Mechanism of Action

The mechanism of action of 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases . The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine derivatives with modifications at positions 2 and 4 are widely studied for their pharmacological properties. Below is a systematic comparison of the target compound with structurally similar analogs.

Substituent Variations and Physicochemical Properties

*Calculated based on molecular formula $ C8H8N_4S $.

Key Observations:

Substituent Impact on Melting Points :

- Bulky aryl groups (e.g., 3-fluoro-5-(trifluoromethyl)phenyl in 6f and 6g) increase melting points (178–209°C) compared to smaller substituents like methylthio (240–243°C) .

- Allylthio derivatives (target compound) lack reported thermal data, but allyl groups generally reduce crystallinity due to steric flexibility.

Purity and Synthetic Feasibility :

Spectroscopic and Structural Analysis

Infrared (IR) Spectroscopy:

- N-H Stretching: All amino-substituted pyrimidines show peaks at 3200–3450 cm$^{-1}$ .

- C≡N Stretching : Carbonitrile groups exhibit strong absorption at 2200–2210 cm$^{-1}$ .

- C=S/C-S Vibrations : Allylthio and methylthio substituents show C-S stretches at 600–700 cm$^{-1}$, with allylthio’s C=C stretch at ~1630 cm$^{-1}$ .

Nuclear Magnetic Resonance (NMR):

- $^1$H NMR : Allylthio protons (CH$2$=CH–CH$2$–S–) resonate as a triplet (~δ 3.3–3.5 ppm for SCH$2$) and multiplet (δ 5.1–5.3 ppm for CH$2$=CH–) .

- $^{13}$C NMR : Carbonitrile carbons appear at δ 115–120 ppm, while pyrimidine ring carbons range from δ 150–170 ppm .

Substituent-Activity Relationships:

Biological Activity

4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-amino-pyrimidine derivatives, including the compound . For instance, a study evaluated the encapsulation of 4-amino-pyrimidine in liposomes, demonstrating significant cytotoxic effects against HeLa cells (cervical cancer) with a cell viability reduction of approximately 75.91% at a concentration of 20 μg/mL . In vivo tests using sarcoma 180 tumor models showed tumor inhibition rates of 66.47% for encapsulated forms compared to lower rates for free compounds and standard treatments like 5-fluorouracil .

| Formulation | Tumor Inhibition Rate (%) |

|---|---|

| Liposomal 4-amino-pyrimidine | 66.47 |

| Free 4-amino-pyrimidine | 50.46 |

| 5-Fluorouracil | 14.47 |

Antiprotozoal Activity

The compound's structural analogs have been assessed for their inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of malaria parasites. Molecular docking studies indicated promising binding affinities, suggesting that modifications to the pyrimidine structure could enhance potency against malaria .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell proliferation.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable study involved the administration of liposomal formulations containing the compound in a controlled animal model. Results demonstrated a significant reduction in tumor size and improved survival rates compared to controls, further validating its therapeutic potential .

Q & A

Q. What are the established synthetic routes for 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via a two-step procedure :

- Step 1 : Cyclocondensation of aromatic aldehydes, thiourea, and malononitrile under reflux in pyridine or DMF, yielding 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles .

- Step 2 : Alkylation of the thiol group using propargyl bromide or similar reagents. For example, refluxing with 2-methoxyethyl bromide in DMF with potassium carbonate as a base achieves selective substitution at the sulfur atom . Key considerations :

- Use anhydrous sodium acetate to maintain basic conditions during cyclocondensation .

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on multimodal spectroscopy and crystallography :

- NMR : H and C NMR confirm substituent positions (e.g., δ ~13.55 ppm for NH protons in DMSO-d6) .

- Mass spectrometry : M peaks in EI-MS confirm molecular weight (e.g., m/z 353 for a derivative with propargyl groups) .

- X-ray crystallography : Reveals planarity of the pyrimidine ring and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .

- Elemental analysis : Discrepancies in carbon content (e.g., 66.22% observed vs. 67.00% theoretical for 4h) highlight purity challenges .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of alkylation at the sulfur atom in 2-mercaptopyrimidine intermediates?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor S-alkylation over N-alkylation due to enhanced nucleophilicity of the thiolate ion .

- Base choice : Potassium carbonate or sodium hydride deprotonates the thiol group effectively without side reactions .

- Temperature : Reflux conditions (e.g., 80°C for 12 hours) ensure complete conversion while minimizing decomposition .

Q. How do structural modifications (e.g., aryl/heteroaryl substituents) impact the compound’s physicochemical and biological properties?

- Electron-withdrawing groups (e.g., 4-chlorophenyl in 4h) increase melting points (222°C vs. 162°C for dimethylamino-substituted 4f) and stability .

- Hydrogen-bonding motifs : Centrosymmetric dimers via N–H···O bonds (observed in X-ray studies) enhance crystallinity and solubility .

- Biological activity : Propargylsulfanyl derivatives show potential as kinase inhibitors, with IC values correlating with substituent lipophilicity .

Q. What mechanistic insights explain discrepancies in elemental analysis data for synthesized derivatives?

Observed carbon deficits (e.g., 64.61% vs. 65.80% theoretical for 4g) may arise from:

- Incomplete purification : Residual solvents (e.g., ethanol) or byproducts skew results.

- Hydrolytic instability : Nitrile or enamine groups may degrade during crystallization, requiring strict anhydrous conditions .

- Validation : Cross-check with N NMR or high-resolution MS to resolve ambiguities .

Key Considerations for Contradictory Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.